Amlodipine Diethyl Ester Maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

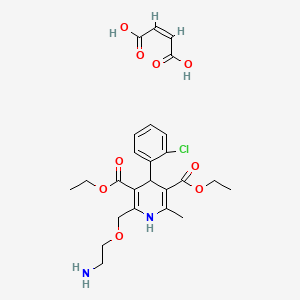

Amlodipine Diethyl Ester Maleate is a chemical compound derived from amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. This compound is a salt form of amlodipine, specifically designed to enhance its solubility and stability for pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amlodipine Diethyl Ester Maleate involves the esterification of amlodipine with diethyl maleate. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques to obtain a pharmaceutical-grade product .

Analyse Chemischer Reaktionen

Types of Reactions

Amlodipine Diethyl Ester Maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Amlodipine Diethyl Ester Maleate has several applications in scientific research:

Wirkmechanismus

Amlodipine Diethyl Ester Maleate exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also increases myocardial oxygen delivery in patients with vasospastic angina .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amlodipine Besylate: Another salt form of amlodipine, commonly used in clinical settings.

Amlodipine Maleate: Similar to Amlodipine Diethyl Ester Maleate but with different ester groups

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to other amlodipine salts. This makes it particularly useful in pharmaceutical formulations where these properties are critical for drug efficacy and patient compliance .

Biologische Aktivität

Amlodipine Diethyl Ester Maleate (CAS 400024-12-6) is a derivative of amlodipine, a well-known dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina. This article explores the biological activity, pharmacological properties, and relevant research findings associated with this compound.

- Molecular Formula : C21H27ClN2O5 · C4H4O4

- Molecular Weight : 538.975 g/mol

- Solubility : Slightly soluble in DMSO and methanol

- Form : White to off-white solid

This compound functions by inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reducing peripheral vascular resistance and subsequently lowering blood pressure. The primary activity resides in the (-)-isomer of amlodipine, which has been shown to be more effective in exerting these pharmacological effects .

Pharmacological Effects

- Antihypertensive Activity : Amlodipine is widely recognized for its efficacy in managing high blood pressure. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with amlodipine, establishing it as a first-line therapy for hypertension .

- Vasodilatory Effects : The compound promotes relaxation of vascular smooth muscles, which contributes to its antihypertensive properties. This vasodilation effect has been observed in various studies involving both animal models and human subjects .

- Cardioprotective Properties : Research indicates that amlodipine may provide cardioprotective benefits beyond blood pressure reduction, including improvements in myocardial oxygen supply-demand balance during ischemic episodes .

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of amlodipine derivatives:

- Phase I Trials : Initial studies involving healthy volunteers showed that intravenous administration of amlodipine resulted in no significant side effects, indicating a favorable safety profile for further testing .

- Phase II Trials : In a study involving 425 hypertensive patients, treatment with amlodipine resulted in significant reductions in blood pressure with mild side effects reported. The maximum daily dose was adjusted based on individual patient needs .

- Phase III Trials : A larger trial with over 19,000 participants compared amlodipine to other antihypertensive agents, demonstrating its effectiveness in reducing mortality and incidence of stroke .

Toxicology and Safety Profile

- Hepatotoxicity Concerns : A case study highlighted potential hepatotoxic effects where an elderly patient developed jaundice after prolonged use of amlodipine. However, liver function improved upon discontinuation of the drug, suggesting a reversible drug-induced liver injury .

- Carcinogenicity Studies : Long-term studies in rats and mice have shown no evidence of carcinogenicity associated with amlodipine maleate, reinforcing its safety for chronic use .

- Reproductive Toxicity : Animal studies indicated no adverse effects on fertility at doses significantly higher than those used clinically; however, the safety of amlodipine during pregnancy remains unestablished .

Research Findings Summary Table

| Study Type | Population | Key Findings |

|---|---|---|

| Phase I | Healthy Volunteers | No significant side effects observed after single-dose administration |

| Phase II | 425 Hypertensive Patients | Significant BP reduction; mild side effects |

| Phase III | 19,257 Patients | Reduced mortality and stroke incidence compared to controls |

Eigenschaften

Molekularformel |

C25H31ClN2O9 |

|---|---|

Molekulargewicht |

539.0 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H27ClN2O5.C4H4O4/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22;5-3(6)1-2-4(7)8/h6-9,18,24H,4-5,10-12,23H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

LPENMFLRVVSIFM-BTJKTKAUSA-N |

Isomerische SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.